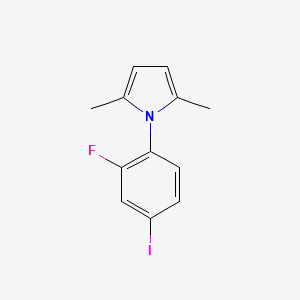

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVPUAKFQLQUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571908 | |

| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217314-30-2 | |

| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

This technical guide provides a comprehensive overview of the synthesis pathway for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a halogenated aromatic pyrrole derivative with potential applications in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary amine, 2-fluoro-4-iodoaniline.[1][2][3] The reaction is typically acid-catalyzed and proceeds with good yields.[3][4][5]

The two key starting materials, 2-fluoro-4-iodoaniline and hexane-2,5-dione, can be either procured from commercial suppliers or synthesized in the laboratory through established methods.

Synthesis of Starting Materials

2-Fluoro-4-iodoaniline

2-Fluoro-4-iodoaniline is a crucial aromatic amine intermediate.[6] It can be synthesized from o-fluoroaniline via electrophilic iodination.

Experimental Protocol:

A general procedure for the synthesis of 2-fluoro-4-iodoaniline from o-fluoroaniline is as follows:

-

To a vigorously stirred aqueous solution of sodium bicarbonate (1.0 equivalent), add o-fluoroaniline (1.0 equivalent).

-

Heat the suspension to 60°C in an oil bath.

-

Add iodine (1.0 equivalent) portion-wise to the heated suspension.

-

Maintain the reaction mixture at 60°C for 3 hours after the complete addition of iodine.

-

Cool the mixture to room temperature and add dichloromethane for extraction.

-

Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted iodine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from hexane to yield pure 2-fluoro-4-iodoaniline as fine yellow needles.[7]

Quantitative Data for 2-Fluoro-4-iodoaniline Synthesis

| Parameter | Value | Reference |

| Starting Material | o-Fluoroaniline | [7] |

| Reagents | Iodine, Sodium Bicarbonate | [7] |

| Solvent | Water, Dichloromethane, Hexane | [7] |

| Reaction Temperature | 60°C | [7] |

| Reaction Time | 3 hours | [7] |

| Yield | 56% | [7] |

| Melting Point | 53°C | [7] |

Hexane-2,5-dione

Hexane-2,5-dione, also known as acetonylacetone, is a readily available 1,4-dicarbonyl compound.[8][9] It can be synthesized by the hydrolysis of 2,5-dimethylfuran or the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate.[8][10][11]

Experimental Protocol (from Diethyl 2,3-diacetylbutanedioate):

-

A mixture of diethyl 2,3-diacetylbutanedioate and an excess of 5% aqueous sodium hydroxide is shaken mechanically for several days.[10][11]

-

The reaction is monitored by acidifying a small sample with dilute hydrochloric acid; the reaction is complete when no diethyl 2,3-diacetylbutanedioate separates.

-

The solution is then saturated with potassium carbonate and extracted with ether.

-

The ether extract is washed with brine, dried over calcium chloride, and distilled.

-

The fraction collected between 192-198°C is hexane-2,5-dione.[10][11]

Quantitative Data for Hexane-2,5-dione Synthesis

| Parameter | Value | Reference |

| Starting Material | Diethyl 2,3-diacetylbutanedioate | [10][11] |

| Reagent | 5% Aqueous Sodium Hydroxide | [10][11] |

| Yield | ~70% | [8][10][11] |

| Boiling Point | 191-198°C | [9][10][11] |

| Density | 0.973 g/mL at 20°C | [10] |

Core Synthesis: this compound via Paal-Knorr Reaction

The final step in the synthesis is the Paal-Knorr condensation of 2-fluoro-4-iodoaniline and hexane-2,5-dione.[1][2][3] This reaction is typically performed in the presence of an acid catalyst, such as acetic acid, and can be accelerated by heating.[2] Microwave-assisted methods have also been shown to be effective for Paal-Knorr reactions, often leading to shorter reaction times and improved yields.[12]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) and hexane-2,5-dione (1.1 equivalents) in glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

Quantitative Data for Paal-Knorr Pyrrole Synthesis

| Parameter | Value | Reference (Analogous Reaction) |

| Starting Materials | 2-Fluoro-4-iodoaniline, Hexane-2,5-dione | [4][5] |

| Solvent/Catalyst | Acetic Acid | [5] |

| Reaction Condition | Reflux | [5] |

| Reaction Time | 4 hours | [5] |

| Yield | Expected to be good (e.g., 76% for a similar compound) | [4][5] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline.

Caption: Paal-Knorr synthesis of the target compound.

Caption: Experimental workflow for the final synthesis step.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 10. 2,5-Hexanedione synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

Technical Guide: Physicochemical Properties and Synthetic Protocol of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential biological significance of the compound 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. This N-aryl-substituted pyrrole derivative, identified by CAS number 217314-30-2, is a molecule of interest in medicinal chemistry due to the prevalence of the pyrrole scaffold in bioactive compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrrole-based compounds for drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental verification is recommended for confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 217314-30-2 | [1] |

| Molecular Formula | C₁₂H₁₁FIN | [1] |

| Molecular Weight | 315.13 g/mol | [1] |

| Boiling Point | 334.2 ± 42.0 °C | Predicted[1] |

| Density | 1.58 ± 0.1 g/cm³ | Predicted[1] |

| pKa | -3.95 ± 0.70 | Predicted[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| LogP | Not available | - |

Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-fluoro-4-iodoaniline.

Reaction Scheme

Figure 1: Paal-Knorr synthesis of the target compound.

Experimental Procedure

Materials:

-

2,5-Hexanedione

-

2-Fluoro-4-iodoaniline

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in glacial acetic acid.

-

Addition of Diketone: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Significance and Experimental Workflows

While no specific biological activity has been reported for this compound, the N-aryl-2,5-dimethylpyrrole scaffold is present in numerous compounds with a wide range of biological activities. These include antifungal[2], antibacterial (including against multidrug-resistant mycobacteria)[3][4], and anticancer properties. The presence of the fluoro and iodo substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Based on the activities of structurally related compounds, a hypothetical experimental workflow for the biological evaluation of this compound is proposed.

Figure 2: Hypothetical workflow for biological evaluation.

This workflow outlines a standard progression from initial screening to more in-depth mechanism of action studies and eventual in vivo testing. The specific assays and models would be chosen based on the results of the initial screening.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on its structural similarity to other bioactive N-arylpyrroles. This technical guide provides the essential information for its synthesis and initial characterization. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its potential as a lead compound in drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

CAS Number: 217314-30-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated aromatic compound belonging to the pyrrole class of heterocycles. The pyrrole ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry. Substituted pyrroles are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The presence of fluoro and iodo substituents on the phenyl ring of this particular molecule suggests its potential as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, and as a candidate for biological screening in drug discovery programs. This guide aims to provide a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

Currently, there is a lack of experimentally determined physical and spectral data for this compound in publicly accessible literature. The information presented in this guide is based on fundamental chemical principles and data from closely related analogs.

General Information

| Property | Value | Source |

| CAS Number | 217314-30-2 | N/A |

| Molecular Formula | C₁₂H₁₁FIN | N/A |

| Molecular Weight | 315.13 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Synthesis

The most probable and widely used method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione , with a primary amine, which would be 2-fluoro-4-iodoaniline .

General Reaction Scheme

Postulated Experimental Protocol

While a specific protocol for this compound is not available, the following is a general procedure adapted from the synthesis of similar N-aryl-2,5-dimethylpyrroles.

-

Reaction Setup: To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2,5-hexanedione (1.0-1.2 eq).

-

Catalysis: Add a catalytic amount of a weak acid, for instance, acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Data (Analog-Based)

No published spectroscopic data is available for the title compound. However, the data for the structurally similar compound, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole , can serve as a valuable reference for characterization.

| Data Type | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole |

| ¹H NMR (CDCl₃) | δ 7.80 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 8.5 Hz, 2H), 5.90 (s, 2H), 2.03 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 |

| GC-MS (EI) | m/z 297 ([M]⁺) |

Note: The chemical shifts and fragmentation patterns for this compound are expected to be influenced by the presence of the fluorine atom, leading to characteristic splitting patterns in the NMR spectra.

Biological Activity and Potential Applications in Drug Development

The pyrrole nucleus is a key pharmacophore in numerous biologically active compounds. While the specific biological activity of this compound has not been reported, its structural features suggest potential for investigation in several therapeutic areas.

-

Kinase Inhibition: Many pyrrole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. The planar pyrrole core can act as a scaffold for positioning substituents to interact with the ATP-binding site of kinases.

-

Anticancer Activity: Substituted pyrroles have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogens can enhance lipophilicity and potentially modulate the pharmacokinetic properties of the molecule.

-

Anti-inflammatory Effects: Certain pyrrole-containing compounds have shown anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).

Conceptual Signaling Pathway: Pyrrole Derivatives as Kinase Inhibitors

The following diagram illustrates a generalized mechanism of how a pyrrole-based kinase inhibitor might function.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While there is a notable absence of detailed experimental data in the public domain, its synthesis can be reliably approached via the Paal-Knorr reaction. The structural analogy to other biologically active pyrroles suggests that this compound warrants further investigation to elucidate its physicochemical properties and biological activity. Researchers are encouraged to use the information in this guide as a foundation for their studies and to contribute to the body of knowledge on this and related compounds.

A Technical Guide to the Spectroscopic and Synthetic Aspects of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic methodology relevant to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. Due to the limited availability of specific experimental data for the title compound, this document presents spectroscopic data for the closely related analog, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, as a reference. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds, which are valuable for researchers in organic synthesis and medicinal chemistry.

Spectroscopic Data of a Structural Analog: 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Table 1: ¹H NMR Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | d, J = 8.8 Hz | 2H | Ar-H |

| 7.08 | d, J = 8.8 Hz | 2H | Ar-H |

| 5.90 | s | 2H | Pyrrole-H |

| 2.00 | s | 6H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

| Chemical Shift (δ) ppm | Assignment |

| 140.0 | Ar-C -I |

| 138.4 | Ar-C |

| 129.8 | Ar-C H |

| 128.9 | Pyrrole-C -CH₃ |

| 106.9 | Pyrrole-C H |

| 92.9 | Ar-C -I |

| 12.9 | C H₃ |

Table 3: Mass Spectrometry Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

| m/z | Ion |

| 297.0 | [M]⁺ |

| 170.1 | [M - I]⁺ |

Table 4: Infrared (IR) Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

| Wavenumber (cm⁻¹) | Assignment |

| 3050-2850 | C-H stretch (aromatic and aliphatic) |

| 1590, 1490 | C=C stretch (aromatic) |

| 1380 | C-H bend (methyl) |

| 1050 | C-N stretch |

| 820 | C-H bend (para-substituted aromatic) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of 1-aryl-2,5-dimethyl-1H-pyrrole derivatives.

Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1]

Materials:

-

Hexane-2,5-dione

-

2-Fluoro-4-iodoaniline

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in glacial acetic acid.

-

Add hexane-2,5-dione (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: Workflow for the Paal-Knorr Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrroles.

Spectroscopic Characterization Protocols

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

-

Ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans are typically required.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition:

-

Method: Electrospray ionization (ESI) or electron impact (EI) are common methods.[3][4]

-

Analysis: Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system.[5] For EI, the sample is introduced into a high vacuum and bombarded with electrons.[3][4] The mass-to-charge ratio (m/z) of the resulting ions is then measured.[6]

Sample Preparation:

-

Neat Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.[7]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Place the prepared sample in the spectrometer and acquire the spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]

Caption: General Analytical Workflow for the Structural Elucidation of Substituted Pyrroles.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

The Multifaceted Biological Activities of Substituted 1-Phenyl-2,5-dimethylpyrroles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-2,5-dimethylpyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into substituted 1-phenyl-2,5-dimethylpyrroles and related derivatives. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents by presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Synthetic Strategy: The Paal-Knorr Reaction

The primary route for synthesizing 1-phenyl-2,5-dimethylpyrroles is the Paal-Knorr synthesis, a robust and versatile method involving the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, a substituted aniline.[1] This reaction is typically catalyzed by an acid and can be performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.[2]

Figure 1: Generalized workflow for the Paal-Knorr synthesis of substituted 1-phenyl-2,5-dimethylpyrroles.

Diverse Biological Activities

Substituted 1-phenyl-2,5-dimethylpyrroles and their analogs exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities. The nature and position of substituents on the phenyl ring and the pyrrole core play a crucial role in modulating the potency and selectivity of these compounds.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of this class of compounds. Many derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[3] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Figure 2: Mechanism of anti-inflammatory action via COX-2 inhibition.

Table 1: Anti-inflammatory and Analgesic Activity of Substituted Pyrrole Derivatives

| Compound ID | Substituent(s) | Assay | Target | Activity | Reference |

| 2c | 4,6-dimethyl-5-phenyl-2-[[4-(p-tolyl)-1-piperazinyl]methyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | In vitro COX-1/COX-2 Inhibition | COX-1/COX-2 | Stronger activity than meloxicam | [3] |

| 2b | 4,6-dimethyl-5-phenyl-2-[[4-(o-tolyl)-1-piperazinyl]methyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | In vitro COX-1/COX-2 Inhibition | COX-1/COX-2 | Similar COX selectivity to meloxicam | [3] |

| 2a | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzenecarboximidamide | Inhibition of pro-inflammatory cytokines | IL-6, TNF-α | Strongest inhibition of IL-6 and TNF-α production | [4] |

| Various | Fused pyrrolopyridines | Carrageenan-induced paw edema | In vivo inflammation | Significant anti-inflammatory activity, comparable to diclofenac | [5] |

Antimicrobial Activity

Derivatives of the 1-phenyl-2,5-dimethylpyrrole core have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Substituted 1-Phenyl-2,5-dimethylpyrrole and Related Derivatives

| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |

| Vc | N-arylpyrrole derivative | Staphylococcus aureus (MRSA) | 4 | [6] |

| Vc | Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii | 8 | [6] | |

| 4c, 4d, 10 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs | Staphylococcus aureus | 1 | [7] |

| 15b, 15c, 15d | Azetidinone derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid | Various bacteria | 1 | [7] |

| 7, 9 | Pyrrole-based chalcones with chloro substituents | Candida krusei | 25 | [8] |

Cytotoxic (Anticancer) Activity

The cytotoxic potential of substituted 1-phenyl-2,5-dimethylpyrroles against various cancer cell lines has been extensively investigated. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of protein kinases.[9] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Figure 3: General experimental workflow for in vitro cytotoxicity screening.

Table 3: Cytotoxic Activity of Substituted Pyrrole Derivatives against Cancer Cell Lines

| Compound ID | Substituent(s) | Cell Line(s) | IC50 (µM) | Reference |

| Compound 1 | Indole-based caffeic acid amide | HTB-26 (breast), PC-3 (pancreatic), HepG2 (liver) | 10 - 50 | [10] |

| Compound 2 | Indole-based caffeic acid amide | HCT116 (colon) | 0.34 | [10] |

| 7 | Pyrrole-based chalcone with 4-chloro substituent | HepG2 (liver) | 23 | [8] |

| 3 | Pyrrole-based chalcone | HepG2 (liver) | 27 | [8] |

| 5 | Pyrrole-based chalcone | HepG2 (liver) | 31 | [8] |

| 4a, 4d | Pyrrole derivatives from benzimidazolium salts | LoVo (colon) | Demonstrated dose- and time-dependent cytotoxicity | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Substituted 1-Phenyl-2,5-dimethylpyrroles (Paal-Knorr Reaction)

Materials:

-

Hexane-2,5-dione

-

Substituted aniline

-

Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)

-

Solvent (e.g., ethanol, methanol, or solvent-free conditions)

-

Round-bottom flask or microwave reaction vial

-

Reflux condenser (for conventional heating)

-

Microwave reactor (for microwave-assisted synthesis)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure (Conventional Heating):

-

In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv.) and hexane-2,5-dione (1.0-1.1 equiv.) in a suitable solvent.[2]

-

Add a catalytic amount of the acid.

-

Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

-

After completion, cool the reaction mixture to room temperature.

-

Perform an appropriate workup, which may involve neutralization, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na2SO4).[5]

-

The crude product is then purified by column chromatography or recrystallization to yield the pure substituted 1-phenyl-2,5-dimethylpyrrole.[2]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

Animals:

-

Wistar or Sprague-Dawley rats of either sex (150-200 g). Animals should be acclimatized for at least one week before the experiment.

Materials:

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compounds (substituted pyrrole derivatives)

-

Reference drug (e.g., Indomethacin, Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are divided into groups (n=6): control (vehicle), reference drug, and test compound groups (various doses).

-

The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[4][12]

-

The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

-

The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin) if desired.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13]

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Standard antimicrobial agents (positive controls)

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds and standard antimicrobial agents in the broth medium directly in the 96-well plates.[7]

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

-

Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 5 µL of the standardized inoculum.

-

Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[7]

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. MTT assay overview | Abcam [abcam.com]

Potential Therapeutic Avenues of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and its Analogs: A Technical Guide

Disclaimer: Publicly available information on the specific therapeutic targets and biological activity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is limited. This document provides an in-depth analysis of the therapeutic potential of structurally related 1-aryl-2,5-dimethyl-1H-pyrrole derivatives based on existing scientific literature. The findings presented herein for analogous compounds may offer insights into the potential applications of the title compound.

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Derivatives of 1-aryl-2,5-dimethyl-1H-pyrrole have emerged as a promising class of compounds with potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. This technical guide summarizes the known biological targets of these analogs, presents quantitative data on their activity, details relevant experimental protocols, and visualizes key pathways and workflows.

Potential Therapeutic Targets

Based on studies of structurally similar compounds, the primary therapeutic targets for derivatives of 1-aryl-2,5-dimethyl-1H-pyrrole can be categorized as follows:

-

Neurodegenerative Diseases: Inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

-

Oncology: Inhibition of cancer cell proliferation through various mechanisms, including disruption of microtubule polymerization.

-

Infectious Diseases: Antifungal activity against various pathogenic strains.

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition

Certain derivatives of 1-phenyl-2,5-dimethyl-1H-pyrrole have been identified as selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. Some of these compounds also exhibit moderate inhibitory activity against AChE, a key target in Alzheimer's disease therapy.[2]

Quantitative Data for MAO-B and AChE Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| EM-DC-19 (2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2H-imidazol-4-yl)propanoic acid) | MAO-B | 0.299 ± 0.10 | [2] |

| AChE | 76.15 ± 6.12 | [2] | |

| EM-DC-27 ([4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid) | MAO-B | 0.344 ± 0.10 | [2] |

| AChE | 375.20 ± 52.99 | [2] |

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the MAO-B inhibitory activity of test compounds.

-

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-B catalyzed oxidation of a substrate. A fluorescent probe reacts with H₂O₂ in the presence of a developer to produce a fluorescent product, the intensity of which is proportional to MAO-B activity.

-

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., kynuramine or benzylamine)

-

Developer solution

-

Fluorescent Probe (e.g., OxiRed™ Probe)

-

Test compounds and a known MAO-B inhibitor (e.g., Selegiline)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.

-

Add the diluted compounds and controls to the wells of the 96-well plate.

-

Add the MAO-B enzyme solution to each well and incubate.

-

Initiate the reaction by adding the MAO-B substrate solution containing the developer and fluorescent probe.

-

Immediately measure the fluorescence intensity in kinetic mode at 37°C.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

-

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., phosphate buffer)

-

Test compounds and a known AChE inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of ATCh, DTNB, and the AChE enzyme in the assay buffer.

-

Add the assay buffer, DTNB solution, and test compound solution to the wells of the microplate.

-

Add the AChE enzyme to initiate the reaction and incubate.

-

Add the ATCh substrate solution to start the colorimetric reaction.

-

Measure the absorbance at 412 nm at multiple time points.

-

Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC50 value.[4]

-

Signaling Pathway and Workflow Diagrams

Anticancer Activity

Several 1-aryl-2,5-dimethyl-1H-pyrrole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization, a critical process for cell division.[5]

Quantitative Data for Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 | [6] |

| HCT-116 (Colon) | 1.0 - 1.7 | [6] | |

| CHO (Ovarian) | 1.0 - 1.7 | [6] | |

| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 | [6] |

| DU145 (Prostate) | 0.5 - 0.9 | [6] | |

| CT-26 (Colon) | 0.5 - 0.9 | [6] | |

| cpd 15 | A549 (Lung) | 3.6 | [6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

-

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the formation of microtubules from tubulin dimers.

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm.

-

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer

-

GTP (Guanosine triphosphate)

-

Test compounds and a known tubulin inhibitor (e.g., Colchicine) or promoter (e.g., Paclitaxel)

-

96-well plate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare the tubulin solution in the polymerization buffer on ice.

-

Add GTP and the test compounds to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals.

-

Plot the absorbance versus time to obtain polymerization curves and analyze the effect of the compounds on the rate and extent of tubulin polymerization.[7][8]

-

Signaling Pathway and Workflow Diagrams

Antifungal Activity

Derivatives of 1-methyl-2,5-diaryl-1H-pyrrole have demonstrated significant antifungal activity against various Candida and Aspergillus species.[1][7] This suggests that the 1-aryl-2,5-dimethyl-1H-pyrrole scaffold could be a valuable starting point for the development of new antifungal agents.

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of an antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.

-

Materials:

-

Fungal strains (e.g., Candida spp., Aspergillus spp.)

-

Standardized broth medium (e.g., RPMI 1640)

-

Test compounds and a known antifungal drug (e.g., Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized fungal inoculum suspension.

-

Inoculate each well with the fungal suspension.

-

Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours for yeasts).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration showing no visible growth or a significant reduction in growth compared to the control.[9][10]

-

Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrroles

The Paal-Knorr synthesis is a common and efficient method for the preparation of 1-aryl-2,5-dimethyl-1H-pyrroles.[11][12]

Experimental Protocol: Paal-Knorr Synthesis

-

Principle: The reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary arylamine.

-

Materials:

-

2,5-Hexanedione

-

Substituted aniline (e.g., 2-fluoro-4-iodoaniline)

-

Solvent (e.g., ethanol, acetic acid)

-

Optional catalyst (e.g., a weak acid)

-

-

Procedure (Conventional Heating):

-

In a round-bottom flask, dissolve the substituted aniline and 2,5-hexanedione in a suitable solvent.

-

Add a catalytic amount of a weak acid, if necessary.

-

Reflux the reaction mixture for a specified time.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1-aryl-2,5-dimethyl-1H-pyrrole.[11]

-

-

Procedure (Microwave-Assisted):

-

Combine the 1,4-dicarbonyl compound and the primary amine in a microwave reaction vial with a suitable solvent.

-

Seal the vial and irradiate in a microwave reactor at a set temperature and time.

-

After cooling, work up the reaction mixture and purify the product.[13]

-

Conclusion

While direct biological data for this compound is not currently available, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule. The 1-aryl-2,5-dimethyl-1H-pyrrole scaffold has proven to be a versatile template for the design of inhibitors of enzymes relevant to neurodegenerative diseases, potent anticancer agents, and novel antifungal compounds. The synthetic accessibility of these compounds via methods like the Paal-Knorr synthesis further enhances their appeal for drug discovery programs. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific therapeutic targets and potential clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

In Silico Modeling of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide for Drug Discovery Researchers

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on the pyrrole ring and its N-aryl substituent can significantly modulate its physicochemical properties and biological targets. This guide outlines a comprehensive in silico approach to characterize the potential therapeutic profile of the novel compound, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The presence of a fluoro and iodo group on the phenyl ring suggests possibilities for halogen bonding and altered electronic properties that could be exploited for targeted drug design.

Molecular Properties and Synthesis

The hypothetical synthesis of this compound can be achieved via the Paal-Knorr synthesis, a reliable method for constructing pyrrole rings.[3][4] This involves the condensation of 2,5-hexanedione with 2-fluoro-4-iodoaniline.

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Method |

| Molecular Weight | 359.18 g/mol | - |

| LogP | 4.5 | - |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Polar Surface Area | 4.9 Ų | - |

| Water Solubility | Low | - |

| GI Absorption | High | - |

| BBB Permeability | Yes | - |

| CYP450 Inhibition | Probable inhibitor of CYP2D6 | - |

Hypothetical Biological Target and Signaling Pathway

Based on the known activities of other N-arylpyrrole derivatives, a plausible biological target for this compound is a protein kinase involved in oncogenic signaling, such as a receptor tyrosine kinase (RTK).[1][5] For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Caption: Hypothetical VEGFR-2 signaling pathway and the inhibitory action of the compound.

In Silico Modeling Workflow

A multi-step computational approach can be employed to predict the binding affinity and mode of interaction of the compound with its putative target.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

Fluorinated Pyrrole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic incorporation of fluorine into these pyrrole-based molecules has become a powerful tool for drug discovery professionals.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the physicochemical and pharmacological profiles of drug candidates.[5][6] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of fluorinated pyrrole derivatives, aimed at researchers, scientists, and drug development professionals.

The Impact of Fluorination on Pyrrole Derivatives

The introduction of fluorine or fluorine-containing groups (e.g., -CF3) into a pyrrole scaffold can significantly alter its properties:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, often blocking metabolic hotspots in a molecule and thereby increasing its half-life and bioavailability.[4][5][6]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions (e.g., dipole-dipole, halogen bonds), potentially enhancing the binding affinity of a ligand to its target protein.[6][7]

-

Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity. While a single fluorine atom may have a minor effect, a trifluoromethyl group often increases lipophilicity, which can influence membrane permeability and cell uptake.[4][8][9]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and thus influencing its solubility and target engagement.[5][9]

Synthetic Strategies for Fluorinated Pyrroles

The synthesis of fluorinated pyrrole derivatives generally follows two main approaches: the direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring from fluorine-containing precursors.[10]

1. Direct Fluorination: This method involves treating a pyrrole derivative with an electrophilic fluorinating agent (e.g., Selectfluor) or other fluorinating reagents. The challenge lies in controlling the regioselectivity of the reaction.

2. Ring Construction from Fluorinated Building Blocks: This is a more common and versatile approach. It involves using fluorinated starting materials in classic pyrrole synthesis reactions (e.g., Paal-Knorr, Knorr, or Hantzsch synthesis) or modern cycloaddition reactions.[10] For instance, a [3+2] cycloaddition between 2H-azirines and nitroalkenes under photoredox conditions has been developed for a metal-free, regioselective synthesis of trisubstituted pyrroles.[10] Another method involves the conjugate addition of pyrroles to β-Fluoro-β-nitrostyrenes.[8]

Below is a general workflow for the synthesis and initial evaluation of novel fluorinated pyrrole derivatives.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Halogenation in N-Aryl Pyrroles: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated N-aryl pyrroles, a class of compounds demonstrating significant potential in therapeutic applications, particularly as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel therapeutic agents.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl group at the nitrogen atom (N-aryl pyrroles) provides a versatile platform for further functionalization. Halogenation of these N-aryl pyrroles has emerged as a powerful strategy to modulate their physicochemical properties and enhance their biological activity. This guide will explore the critical role of halogen substituents in dictating the potency and selectivity of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Halogenated N-Aryl Pyrroles

Halogenated N-aryl pyrroles have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[1][2][3] The nature, position, and number of halogen substituents on both the pyrrole and the N-aryl ring play a crucial role in determining their inhibitory activity.

Quantitative Structure-Activity Relationship Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a selection of halogenated N-aryl pyrroles and related derivatives against various cancer cell lines.

| Compound ID | N-Aryl Substituent | Pyrrole Substituents | Halogen(s) | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 12l | Not Specified | Alkynylated | Not Specified | U251 (Glioblastoma) | Not Specified | 2.29 ± 0.18 | [4] |

| A549 (Lung) | Not Specified | 3.49 ± 0.30 | [4] | ||||

| 48 | Aminophenyl | 3-aroyl, 4-aminophenyl | Not Specified | T24 (Bladder) | Not Specified | Low Nanomolar | [5] |

| 69 | Aminophenyl | 3-aroyl, 4-aminophenyl | Not Specified | KBM5-T315I (CML) | Not Specified | Low Nanomolar | [5] |

| 28 | 8-quinolinyl | 4-(benzenesulfonamide) | None | HCT-116 (Colon) | MTT | 3 | [6] |

| MCF-7 (Breast) | MTT | 5 | [6] | ||||

| HeLa (Cervical) | MTT | 7 | [6] | ||||

| 3h | Not Specified | Polysubstituted | Not Specified | 10 Cancer Cell Lines | Not Specified | 2.9 - 16 | [7] |

| 3k | Not Specified | Polysubstituted | Not Specified | 10 Cancer Cell Lines | Not Specified | 2.9 - 16 | [7] |

Antimicrobial Activity of Halogenated N-Aryl Pyrroles

The antimicrobial potential of halogenated N-aryl pyrroles has been extensively investigated, with many derivatives exhibiting potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. Halogenation often enhances the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.

Quantitative Structure-Activity Relationship Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of various halogenated N-aryl pyrroles against different bacterial strains.

| Compound Class | N-Aryl Substituent | Pyrrole Substituents | Halogen(s) | Bacterial Strain | MIC (mg/L) | Reference |

| Pyrrolopyrimidines | 4-hydroxy-6-aryl | 4-(benzylamine) | Bromo | Staphylococcus aureus | 8 | [8][9] |

| Pyrrolopyrimidines | 4-hydroxy-6-aryl | 4-(benzylamine) | Iodo | Staphylococcus aureus | 8 | [8][9] |

| Phallusialides A | Not Applicable | Not Specified | Cl or Br at C4 | MRSA | 32 µg/mL | [10] |

| Phallusialides B | Not Applicable | Not Specified | Cl or Br at C4 | Escherichia coli | 64 µg/mL | [10] |

| Thiazolyl-halogenated pyrrole | Thiazolyl-phenol | Tribromo-pyrrole | 3,4,5-tribromo, 2-bromo | Vancomycin-resistant Enterococcus faecalis | ≤ 0.125 µg/mL | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activity of halogenated N-aryl pyrroles.

Synthesis of Halogenated N-Aryl Pyrroles

A general and efficient method for the synthesis of N-arylpyrroles involves the Paal-Knorr pyrrole condensation. This reaction utilizes a 1,4-dicarbonyl compound and a primary amine in the presence of an acid catalyst. For the synthesis of halogenated derivatives, halogenated anilines or halogenated 1,4-dicarbonyl compounds can be employed.

General Procedure:

-

A mixture of the appropriate 1,4-dicarbonyl compound (1 equivalent) and the substituted aniline (1.2 equivalents) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A catalytic amount of an acid (e.g., p-toluenesulfonic acid or hydrochloric acid) is added to the reaction mixture.

-

The mixture is heated to reflux for a specified period (typically 2-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl pyrrole.

Halogenation of the pyrrole ring can be achieved post-synthesis using various halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

In Vitro Anticancer Activity Assays

MTT Cell Viability Assay:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: EGFR/VEGFR Inhibition

Caption: EGFR/VEGFR signaling pathway inhibition by halogenated N-aryl pyrroles.

Experimental Workflow: High-Throughput Antimicrobial Screening

Caption: High-throughput screening workflow for antimicrobial compound discovery.

Conclusion

The strategic incorporation of halogens into the N-aryl pyrrole scaffold is a highly effective approach for the development of potent anticancer and antimicrobial agents. The data presented in this guide underscores the importance of the type and position of halogen substituents in modulating biological activity. The detailed experimental protocols provide a framework for the continued exploration and optimization of this promising class of compounds. Further research, guided by the structure-activity relationships outlined herein, is anticipated to lead to the discovery of novel and effective therapeutic agents.

References

- 1. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 3. Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Discovery and Synthesis of Novel Pyrrole-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrrole-based kinase inhibitors, with a focus on practical methodologies and data interpretation.

The Pyrrole Scaffold in Kinase Inhibition

The pyrrole ring system is a versatile pharmacophore in the design of kinase inhibitors. Its utility stems from its ability to mimic the purine core of ATP, the natural substrate for kinases, allowing for competitive inhibition at the enzyme's active site.[3] Prominent examples of pyrrole-containing kinase inhibitors include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4]

The development of novel pyrrole-based inhibitors often involves the exploration of different pyrrole-containing cores, such as pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones, and the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties.[1][4]

Synthesis of Pyrrole-Based Scaffolds

A variety of synthetic strategies are employed to construct the pyrrole core and its derivatives. The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles.

General Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

-

Materials:

-

Aniline (1.0 equivalent)

-

Hexane-2,5-dione (1.0 equivalent)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

0.5 M Hydrochloric Acid

-

Methanol/water (9:1) mixture for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline and hexane-2,5-dione in methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Purify the crude product by recrystallization from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is a key scaffold in many potent kinase inhibitors.[4] Their synthesis can be achieved through various multi-step sequences. A common approach involves the construction of a substituted pyrrole followed by annulation of the pyrimidine ring.

Experimental Protocol: Synthesis of Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives

This synthesis is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

-

Step 1: Nucleophilic Aromatic Substitution. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a substituted aniline to introduce the side chain.

-

Step 2: Hydrazinolysis. The ester group on the side chain is converted to a hydrazide.

-

Step 3: Condensation. The hydrazide is condensed with a substituted benzaldehyde to form the final N'-benzylidenebenzohydrazide product.

Biological Evaluation of Pyrrole-Based Kinase Inhibitors

A critical aspect of the drug discovery process is the thorough biological evaluation of newly synthesized compounds. This typically involves a cascade of assays to determine potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Experimental Protocol: TR-FRET Kinase Assay

-

Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate, and a fluorescently labeled tracer that binds to the antibody. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the tracer in close proximity, resulting in a FRET signal.

-

Procedure:

-

Prepare a serial dilution of the test inhibitor.

-

In a microplate, add the kinase, the substrate, and ATP to initiate the reaction, in the presence of the test inhibitor or vehicle control.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and add the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer).

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Cytotoxicity Assays

These assays determine the effect of a compound on the proliferation and survival of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay

-

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.

-

Apoptosis Assays

To understand the mechanism of cell death induced by a compound, apoptosis assays are performed. Annexin V staining followed by flow cytometry is a common method.

Experimental Protocol: Annexin V Apoptosis Assay

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.

-

Procedure:

-

Treat cells with the test compound for a desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cells.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

-

Data Presentation and Structure-Activity Relationship (SAR)